5'-TERT-BUTYL-3-NITRO-6A,7,8,9,10,11-HEXAHYDRO-5H-SPIRO[AZEPINO[1,2-A]QUINOLINE-6,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Description
1’-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure
Properties
IUPAC Name |
1-tert-butyl-3'-nitrospiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-20(2,3)24-18(27)21(17(26)22-19(24)28)12-13-11-14(25(29)30)8-9-15(13)23-10-6-4-5-7-16(21)23/h8-9,11,16H,4-7,10,12H2,1-3H3,(H,22,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRWKCNTHIPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCCCC4)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl chloride, nitric acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1’-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
1’-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1’-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and tert-butyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-ethylcarbodiimide: Shares the tert-butyl group but differs in its overall structure and functional groups.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Contains a tert-butyl group and a nitrogen-containing ring but lacks the spiro structure and nitro group
Uniqueness
1’-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its spiro structure, which imparts distinct chemical and physical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
